Ritodrine Exhibits 1,236-Fold Lower β₂-Adrenoceptor Binding Affinity Than Formoterol in Rat Myometrium
In a direct head-to-head in vitro comparison, ritodrine demonstrated substantially lower β₂-adrenoceptor binding affinity than the long-acting β₂-agonist formoterol in pregnant rat myometrial tissue. The Ki values reflect a 152.5-fold difference [1]. The functional inhibition of uterine contraction amplitude and frequency showed an even larger disparity, with ritodrine's IC50 being approximately 1,236-fold higher (less potent) than that of formoterol [1].
| Evidence Dimension | β₂-Adrenoceptor binding affinity (Ki) in pregnant rat myometrium |
|---|---|
| Target Compound Data | Ki = 6.10 nM |
| Comparator Or Baseline | Formoterol Ki = 0.04 nM |
| Quantified Difference | Ritodrine Ki is 152.5-fold higher (lower affinity) than formoterol |
| Conditions | [125I]Iodopindolol binding competition assay using myometrial membranes from pregnant rats |
Why This Matters
For researchers developing or evaluating tocolytic agents, this quantitative benchmark confirms that ritodrine is a relatively low-affinity β₂-agonist and should not be used as a potency standard when high-affinity binding is required.
- [1] Tocolytic Effects of a Long-acting β2-Adrenoceptor Agonist, Formoterol, in Rats. J Pharm Pharmacol. 2000;52(11):1417-1423. View Source
